molecular formula C9H8BrNO3 B11788092 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B11788092
M. Wt: 258.07 g/mol
InChI Key: RFPFRMZHZJQLEU-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: is a heterocyclic compound that features a unique structure combining a furan ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the bromination of a precursor molecule followed by cyclization to form the furo[3,2-b]pyrrole ring system. Specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, general principles of heterocyclic compound synthesis apply. These include large-scale bromination reactions and subsequent purification steps to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-4H-furo[3,2-b]pyrrole: Lacks the bromine substituent but shares the core structure.

    4H-Dithieno[3,2-b2′,3′-d]pyrrole: Contains a similar pyrrole ring system but with different substituents.

    2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Features a trifluoromethyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity .

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

3-bromo-2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C9H8BrNO3/c1-4-7(10)8-6(14-4)3-5(9(12)13)11(8)2/h3H,1-2H3,(H,12,13)

InChI Key

RFPFRMZHZJQLEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(N2C)C(=O)O)Br

Origin of Product

United States

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